bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine
CAS No.: 1856096-59-7
Cat. No.: VC16572283
Molecular Formula: C12H20ClN5
Molecular Weight: 269.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1856096-59-7 |
|---|---|
| Molecular Formula | C12H20ClN5 |
| Molecular Weight | 269.77 g/mol |
| IUPAC Name | 1-(1-ethylpyrazol-3-yl)-N-[(1-ethylpyrazol-3-yl)methyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H19N5.ClH/c1-3-16-7-5-11(14-16)9-13-10-12-6-8-17(4-2)15-12;/h5-8,13H,3-4,9-10H2,1-2H3;1H |
| Standard InChI Key | LNNVBNNWMBWRCC-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=CC(=N1)CNCC2=NN(C=C2)CC.Cl |
Introduction
1. Introduction to Bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine
Bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine is a nitrogen-containing organic compound featuring two pyrazole groups attached to a central amine via ethylmethyl linkers. Pyrazoles are heterocyclic aromatic compounds known for their diverse applications in pharmaceuticals, agrochemicals, and coordination chemistry. The presence of the amine group in this compound enhances its reactivity and potential for forming complexes with metals.
2. Structural Features
The molecular structure of bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine includes:
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Pyrazole Rings: Two 1H-pyrazole units with ethyl substituents at the first position.
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Central Amine Group: A triamine core that connects the pyrazole units through methyl linkers.
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Symmetry: The compound exhibits symmetry due to the identical substitution patterns on both pyrazole rings.
Table 1: Key Structural Information
| Feature | Description |
|---|---|
| Molecular Formula | C11H18N4 |
| Functional Groups | Pyrazole, Primary Amine |
| Bonding | Covalent with potential for coordination |
3. Synthesis
The synthesis of bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine likely involves:
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Preparation of 1-Ethylpyrazole: Ethylation of pyrazole using alkylating agents such as ethyl bromide.
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Functionalization: Introduction of a methyl group at the third position of the pyrazole ring using formaldehyde or similar reagents.
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Formation of Bis-Amines: Reaction of two equivalents of functionalized pyrazole with ammonia or primary amines under controlled conditions to form the bis-substituted product.
This synthetic pathway ensures high yields and purity due to the stability of pyrazole derivatives.
4. Applications
Due to its unique structure, bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine has potential applications in:
Coordination Chemistry
The compound can act as a bidentate or tridentate ligand for transition metals due to the lone pairs on nitrogen atoms in both the pyrazole rings and the central amine group. This makes it suitable for:
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Catalysis
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Metal-organic frameworks (MOFs)
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Luminescent materials
Medicinal Chemistry
Pyrazoles are well-known pharmacophores in drug discovery, offering activities such as:
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Anti-inflammatory
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Antimicrobial
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Anticancer
The amine functionality further enhances its potential for bioactivity by enabling hydrogen bonding and ionic interactions with biological targets.
Material Science
The compound could serve as a precursor for advanced materials due to its ability to form stable complexes and functionalized derivatives.
6. Challenges and Future Directions
While bis[(1-ethyl-1H-pyrazol-3-yl)methyl]amine shows promise, challenges include:
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Limited Commercial Availability: The compound may require custom synthesis.
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Stability Concerns: Potential sensitivity to oxidation or hydrolysis.
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Unexplored Applications: Further studies are needed to fully understand its properties and uses.
Future research could focus on:
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Developing efficient synthetic routes.
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Exploring its coordination behavior with various metals.
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Investigating its biological activities through computational and experimental approaches.
This article provides an overview based on general chemical principles, as no specific data about this compound was available from the search results provided.
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